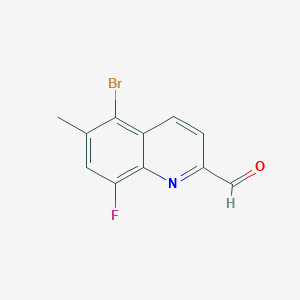![molecular formula C13H10N2O4 B11854566 5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)
5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as Suzuki coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Other methods include Stille coupling, Negishi coupling, and Ullmann coupling .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering a more sustainable approach .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Applications De Recherche Scientifique
5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The compound can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its functionality in supramolecular assemblies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to viologens, which have applications in electrochemistry and materials science.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid is unique due to the presence of methyl and carboxylic acid groups, which can influence its coordination behavior and reactivity. These functional groups can enhance its solubility and provide additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H10N2O4 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
3-(2-carboxypyridin-3-yl)-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-7-5-9(11(13(18)19)15-6-7)8-3-2-4-14-10(8)12(16)17/h2-6H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
WQLQEDDSHHINIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)



![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)




![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
